

Application Notes and Protocols for AAL-149 in In Vivo Studies

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Compound of Interest

Compound Name: AAL-149

Cat. No.: B11750962

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **AAL-149** for in vivo studies, based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing and executing experiments to evaluate the therapeutic potential of **AAL-149**, a selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.

Introduction to AAL-149

AAL-149 is a synthetic analog of FTY720 (Fingolimod) that functions as a potent and selective inhibitor of the TRPM7 ion channel, with a reported half-maximal inhibitory concentration (IC₅₀) of 1.081 μ M. Unlike its parent compound, **AAL-149** is not phosphorylated in vivo and therefore does not target sphingosine-1-phosphate (S1P) receptors, mitigating the risk of S1P-related side effects such as lymphopenia. This targeted mechanism of action makes **AAL-149** a valuable tool for investigating the role of TRPM7 in various physiological and pathological processes, particularly in the context of inflammation.

Quantitative Data Summary

The following table summarizes the key quantitative data for **AAL-149** and a closely related analog, VPC01091.4, which has been used in similar in vivo models. This data is crucial for dose selection and experimental design.

Compound	Parameter	Value	Species	Model	Administration Route	Reference
AAL-149	IC50 for TRPM7 Inhibition	1.081 μ M	-	In vitro electrophysiology	-	[1][2]
VPC01091.4	In Vivo Dosage	30 mg/kg	Mouse	LPS-induced Endotoxemia	Intraperitoneal (i.p.)	[1][2]

Experimental Protocols

The following protocols are based on methodologies described for FTY720 analogs in preclinical models of inflammation. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Animal Model: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is widely used to study acute systemic inflammation and is relevant for evaluating the anti-inflammatory effects of **AAL-149**.

Materials:

- **AAL-149**
- Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline)
- Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
- 8-12 week old C57BL/6 mice (or other appropriate strain)
- Sterile syringes and needles (27-30 gauge)

- Equipment for blood collection and tissue harvesting
- Anesthesia and euthanasia supplies as per approved institutional protocols

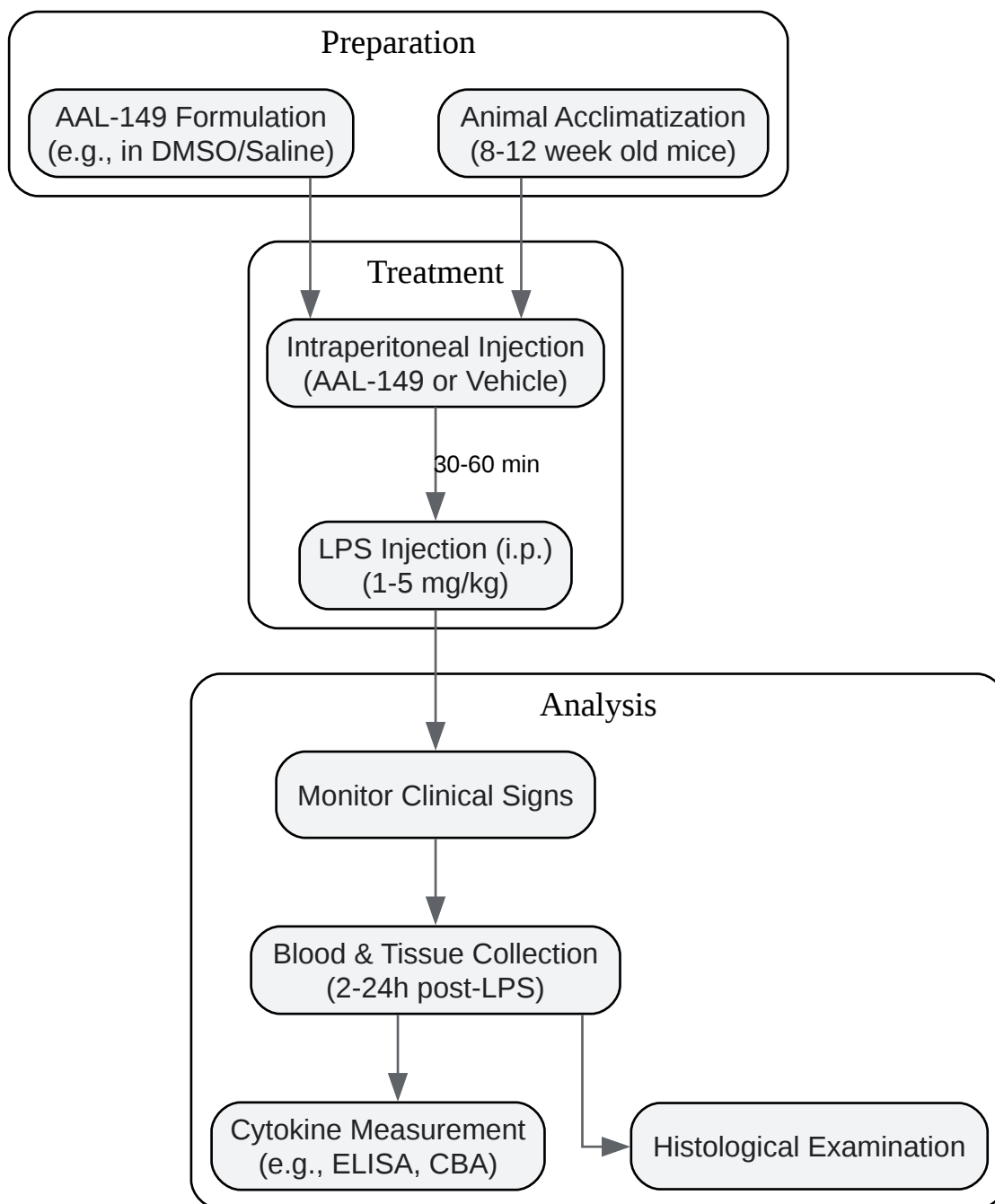
Protocol:

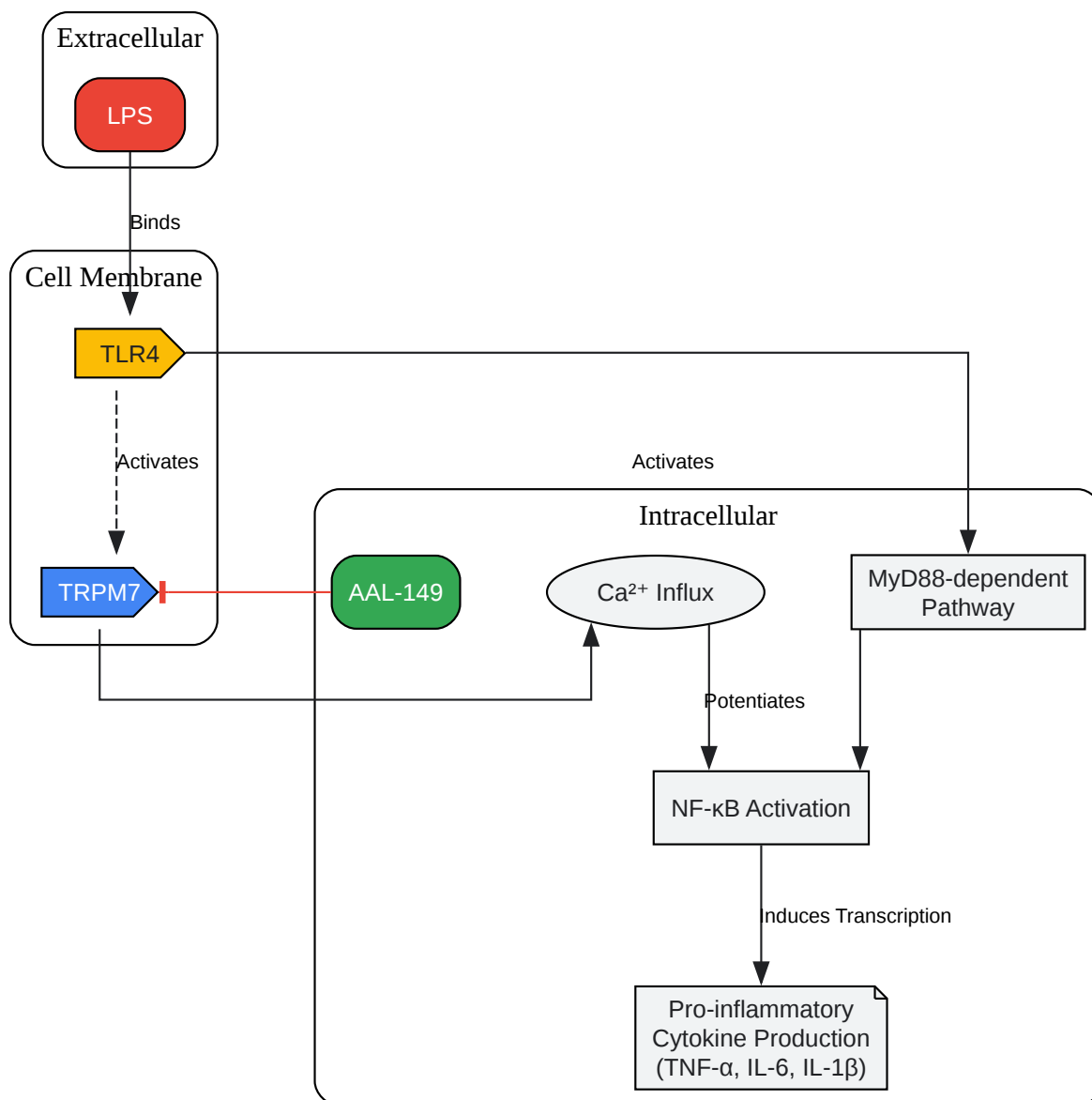
- **AAL-149** Preparation:
 - Dissolve **AAL-149** in a minimal amount of a suitable solvent (e.g., DMSO).
 - Further dilute the stock solution in sterile saline or PBS to the final desired concentration for injection. The final concentration of the solvent should be non-toxic and consistent across all treatment groups (typically <5% DMSO).
 - Prepare a vehicle control solution containing the same concentration of the solvent as the **AAL-149** treatment group.
- Animal Dosing:
 - Acclimatize mice to the housing conditions for at least one week prior to the experiment.
 - Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, **AAL-149** + LPS).
 - Administer **AAL-149** (a suggested starting dose is 30 mg/kg, based on studies with the analog VPC01091.4) or vehicle via intraperitoneal (i.p.) injection.^{[1][2]} The volume of injection should be consistent across all animals (e.g., 10 mL/kg).
- Induction of Endotoxemia:
 - Approximately 30-60 minutes after **AAL-149** or vehicle administration, induce endotoxemia by i.p. injection of LPS. A typical dose of LPS is 1-5 mg/kg. The optimal dose may need to be determined empirically based on the LPS lot and the desired severity of the inflammatory response.
- Monitoring and Sample Collection:

- Monitor the animals for signs of endotoxemia, such as lethargy, piloerection, and huddling behavior.
- At a predetermined time point (e.g., 2, 4, 6, or 24 hours post-LPS injection), collect blood samples via cardiac puncture or tail vein for analysis of inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) and other relevant biomarkers.
- Following blood collection, euthanize the animals according to approved protocols and harvest tissues of interest (e.g., lung, liver, spleen) for histological analysis or measurement of local inflammatory markers.

Signaling Pathway and Experimental Workflow Diagrams

AAL-149 Experimental Workflow in an LPS-Induced Endotoxemia Model





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- To cite this document: BenchChem. [Application Notes and Protocols for AAL-149 in In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11750962#aal-149-dosage-and-administration-for-in-vivo-studies]

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